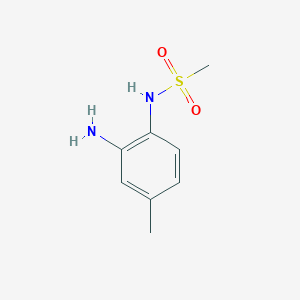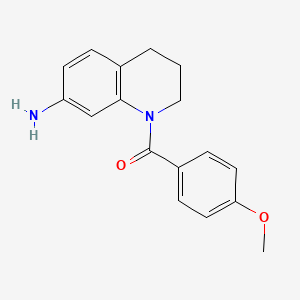![molecular formula C13H19NO2 B1414870 N-[(4-methoxyphenyl)methyl]oxan-4-amine CAS No. 1157012-81-1](/img/structure/B1414870.png)
N-[(4-methoxyphenyl)methyl]oxan-4-amine
Overview
Description
“N-[(4-methoxyphenyl)methyl]oxan-4-amine” is a chemical compound with the molecular formula C13H19NO2. It has a molecular weight of 221.29 g/mol .
Molecular Structure Analysis
The molecular structure of “N-[(4-methoxyphenyl)methyl]oxan-4-amine” consists of asymmetric units of C13H19NO2 . More detailed structural analysis might require advanced techniques like X-ray diffraction or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-[(4-methoxyphenyl)methyl]oxan-4-amine” has a molecular weight of 221.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Monoamine Oxidase Inhibiting Activity
- The compound has been studied for its monoamine oxidase inhibiting activity. A research conducted in 1975 found that derivatives of 4-methoxy-beta-hydroxyphenethylamine, which includes compounds structurally related to N-[(4-methoxyphenyl)methyl]oxan-4-amine, exert partial prevention of reserpine-induced hypothermia in mice and inhibit monoamine oxidase. The secondary amine was identified as the most active member of the series in these studies (Ferguson & Keller, 1975).
Synthesis of Dicarboxylic Acid Amides and Diamides
- In 2018, a study focused on the synthesis of dicarboxylic acid amides and diamides using [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine as a base compound. This work demonstrates the compound's potential in creating new chemical structures, which could have various applications in medicinal and organic chemistry (Aghekyan et al., 2018).
Electrophilic Amination and Acetamidation
- A study conducted in 2020 explored the electrophilic amination and acetamidation of substituted aromatic carbamates, including methyl N-(4-methoxyphenyl)carbamate. This research highlights the compound's role in creating new chemical entities through electrophilic amination, which is significant in the development of new pharmaceuticals and organic compounds (Velikorodov et al., 2020).
Anticancer and Antimicrobial Agents
- Another study in 2015 investigated N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, closely related to N-[(4-methoxyphenyl)methyl]oxan-4-amine, for its antiproliferative and antimicrobial activities. This research indicates the compound's potential use in developing new treatments for cancer and microbial infections (Ahsan & Shastri, 2015).
Safety and Hazards
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-13-4-2-11(3-5-13)10-14-12-6-8-16-9-7-12/h2-5,12,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCQXJZVGCQSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]oxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)



![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)

![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)